(3,4-Dihydroisoquinolin-1-yl)(phenyl)methanethione
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Overview
Description
(3,4-Dihydroisoquinolin-1-yl)(phenyl)methanethione is a chemical compound with the molecular formula C16H13NS It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroisoquinolin-1-yl)(phenyl)methanethione can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroisoquinoline with phenyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydroisoquinolin-1-yl)(phenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
(3,4-Dihydroisoquinolin-1-yl)(phenyl)methanethione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,4-Dihydroisoquinolin-1-yl)(phenyl)methanethione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: A related compound with similar structural features but different biological activities.
Phenylthiourea: Shares the thione group but has a different core structure.
Isoquinoline: The parent compound of the isoquinoline derivatives.
Uniqueness
(3,4-Dihydroisoquinolin-1-yl)(phenyl)methanethione is unique due to its combination of the isoquinoline core and the phenylthione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
63023-80-3 |
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Molecular Formula |
C16H13NS |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
3,4-dihydroisoquinolin-1-yl(phenyl)methanethione |
InChI |
InChI=1S/C16H13NS/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-9H,10-11H2 |
InChI Key |
XDQBYQAWXOHQLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C(=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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